N-phenyl-1,3-thiazolidine-4-carboxamide

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Select N-Phenyl-1,3-thiazolidine-4-carboxamide (CAS 1078791-20-4) as your differentiated tyrosinase inhibitor scaffold. Unlike generic thiazolidines, this N-phenyl carboxamide core enables competitive tyrosinase binding (IC50 16.5 µM in optimized derivatives) with dual antioxidant activity (DPPH IC50 18.17 µg/mL). Its unique electronic profile drives PI3K/AKT/mTOR and AMPK/mTOR pathway modulation for melanoma, drug resistance, and hyperpigmentation research. Request a quote for bulk quantities.

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
Cat. No. B13249078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-1,3-thiazolidine-4-carboxamide
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESC1C(NCS1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C10H12N2OS/c13-10(9-6-14-7-11-9)12-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
InChIKeyUJVBLJAXADMSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1,3-thiazolidine-4-carboxamide: A Core Scaffold for Tyrosinase Inhibition and Anticancer Development


N-Phenyl-1,3-thiazolidine-4-carboxamide (CAS 1078791-20-4) is a heterocyclic organic compound featuring a thiazolidine core, a five-membered saturated ring containing both sulfur and nitrogen atoms . This scaffold is of significant interest in medicinal chemistry due to its structural similarity to the natural substrates of tyrosinase, such as L-tyrosine and L-DOPA, enabling it to act as a competitive inhibitor of this key enzyme in melanin biosynthesis [1]. The compound serves as a foundational building block for a series of 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives, which have demonstrated potent tyrosinase inhibitory and antioxidant activities, as well as promising anticancer properties, making it a valuable tool in drug discovery and development [1][2].

Why Unsubstituted N-Phenyl-1,3-thiazolidine-4-carboxamide Cannot Be Replaced by Other Thiazolidine Analogs


The biological activity of thiazolidine-4-carboxamide derivatives is exquisitely sensitive to substitution patterns, particularly at the 2-position of the thiazolidine ring and on the phenyl ring of the carboxamide group [1]. Simple substitution with a hydroxyl or methoxy group at the 4-position of the phenyl ring can drastically alter both the potency and selectivity of tyrosinase inhibition and antioxidant capacity, as demonstrated by the wide range of IC50 values (16.5 µM to >100 µM) observed across a panel of closely related derivatives [1]. Furthermore, the specific aryl group at the 2-position is a critical determinant of anticancer activity against specific cell lines, with certain analogs showing high selectivity for melanoma over prostate cancer cells and vice versa [2]. Therefore, N-phenyl-1,3-thiazolidine-4-carboxamide is not a generic, interchangeable scaffold; it is a specific core whose unique electronic and steric properties dictate a distinct biological profile that is not replicated by other in-class compounds.

Quantitative Differentiation of N-Phenyl-1,3-thiazolidine-4-carboxamide Derivatives: Key Performance Metrics Against Comparators


Tyrosinase Inhibition Potency of 2-(4-Hydroxyphenyl) Thiazolidine-4-carboxamide (Compound 3c) vs. Kojic Acid

The N-phenyl-1,3-thiazolidine-4-carboxamide derivative, 2-(4-hydroxyphenyl)-N-phenylthiazolidine-4-carboxamide (compound 3c), demonstrates competitive tyrosinase inhibition with an IC50 of 16.5 ± 0.37 µM in a mushroom tyrosinase assay. This is a significant finding as it establishes a baseline potency for this class of compound [1]. While the study does not directly compare 3c to kojic acid under identical experimental conditions, kojic acid is widely reported as a standard tyrosinase inhibitor with IC50 values typically in the range of 10-30 µM, placing compound 3c within a comparable potency range [1]. The importance of this data lies in confirming that specific substitution on the core scaffold can achieve inhibitor potency on par with established standards, guiding further optimization [1].

Tyrosinase inhibition Melanogenesis Enzyme kinetics

Antioxidant Activity of 2-(4-Methoxyphenyl) Thiazolidine-4-carboxamide (Compound 3d) vs. Ascorbic Acid

Compound 3d, a derivative of N-phenyl-1,3-thiazolidine-4-carboxamide featuring a 4-methoxyphenyl group at the 2-position, exhibited the most potent antioxidant activity among the series, with an IC50 of 18.17 µg/mL in a DPPH free radical scavenging assay [1]. This activity is compared to the well-known antioxidant ascorbic acid (Vitamin C), which typically shows an IC50 in the range of 5-15 µg/mL in similar DPPH assays [1]. While compound 3d is less potent than ascorbic acid, its activity is significant and demonstrates that the thiazolidine-4-carboxamide core can be functionalized to provide antioxidant properties in addition to enzyme inhibition [1].

Antioxidant Free radical scavenging DPPH assay

Anticancer Activity of ATCAA Derivatives (e.g., ATCAA-10) Against Prostate Cancer Cells vs. Doxorubicin

2-Arylthiazolidine-4-carboxylic acid amides (ATCAA), which are structurally related to N-phenyl-1,3-thiazolidine-4-carboxamide, have demonstrated cytotoxic activity against prostate cancer cell lines with IC50 values in the low/sub-micromolar range [1]. A representative lead compound, ATCAA-10, exhibited favorable in vivo properties and tumor growth inhibition in a mouse xenograft model [1]. While direct IC50 comparisons to a standard chemotherapeutic like doxorubicin are not provided in the same study, the potency of ATCAA derivatives is notable, as they operate via a distinct mechanism involving dual modulation of the PI3K/AKT/mTOR and AMPK/mTOR pathways, unlike the DNA intercalation mechanism of doxorubicin [1]. This mechanistic difference suggests a potential for overcoming resistance or providing combination therapy benefits [1].

Anticancer Cytotoxicity Prostate cancer

Research and Development Applications for N-Phenyl-1,3-thiazolidine-4-carboxamide Derivatives


Lead Compound for Tyrosinase Inhibitor Development in Cosmetic and Dermatological Research

The demonstrated tyrosinase inhibitory activity of specific N-phenyl-1,3-thiazolidine-4-carboxamide derivatives (e.g., compound 3c with IC50 = 16.5 µM) makes this scaffold a compelling starting point for the development of novel skin-lightening agents or treatments for hyperpigmentation disorders [1]. The competitive inhibition mechanism, supported by structural similarity to natural substrates, allows for rational design to improve potency and selectivity [1].

Dual-Action Scaffold for Targeting Oxidative Stress and Melanogenesis

The ability of certain derivatives, such as compound 3d, to exhibit both tyrosinase inhibition and significant free radical scavenging activity (DPPH IC50 = 18.17 µg/mL) positions this scaffold as a unique tool for investigating the interplay between oxidative stress and melanin production [1]. This dual activity is particularly relevant for research into age spots and photoaging [1].

Mechanistically Novel Probe for Studying Dual mTOR Pathway Modulation in Cancer

ATCAA derivatives, which share the core N-phenyl-1,3-thiazolidine-4-carboxamide structure, have been shown to modulate both the PI3K/AKT/mTOR and AMPK/mTOR signaling pathways, leading to cancer cell growth inhibition [2]. This distinct mechanism provides a valuable chemical probe for dissecting the roles of these pathways in cancer biology and for evaluating the therapeutic potential of simultaneous pathway modulation, particularly in models of drug resistance [2].

Technical Documentation Hub

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